molecular formula C9H9F3O B8002411 1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL

1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL

Cat. No.: B8002411
M. Wt: 190.16 g/mol
InChI Key: DCCJHEAWKASJBL-UHFFFAOYSA-N
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Description

1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL is an organic compound characterized by the presence of three fluorine atoms attached to a phenyl ring and a hydroxyl group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3,4,5-trifluoroacetophenone .

Mechanism of Action

The mechanism of action of 1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. This compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group on the propanol chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-5(13)2-6-3-7(10)9(12)8(11)4-6/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCJHEAWKASJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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